3,4-Difluorothiophene-2-carboxylic acid 3,4-Difluorothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20460201
InChI: InChI=1S/C5H2F2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
SMILES:
Molecular Formula: C5H2F2O2S
Molecular Weight: 164.13 g/mol

3,4-Difluorothiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC20460201

Molecular Formula: C5H2F2O2S

Molecular Weight: 164.13 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluorothiophene-2-carboxylic acid -

Specification

Molecular Formula C5H2F2O2S
Molecular Weight 164.13 g/mol
IUPAC Name 3,4-difluorothiophene-2-carboxylic acid
Standard InChI InChI=1S/C5H2F2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
Standard InChI Key BPLRIXYAUTYVPX-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(S1)C(=O)O)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 3,4-difluorothiophene-2-carboxylic acid consists of a five-membered thiophene ring with fluorine atoms at positions 3 and 4 and a carboxylic acid group at position 2. The fluorine substituents introduce strong electron-withdrawing effects, polarizing the π-electron system of the thiophene ring and increasing its susceptibility to electrophilic substitution reactions . X-ray crystallography studies of analogous compounds reveal that fluorine atoms adopt a nearly coplanar arrangement with the thiophene ring, minimizing steric hindrance and maximizing conjugation .

Physical and Chemical Properties

Despite its structural simplicity, detailed physicochemical data for this compound remain sparse in publicly available literature. Preliminary analyses suggest:

  • Solubility: Moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in water due to the hydrophobic thiophene core .

  • Acidity: The carboxylic acid group exhibits a pKa of approximately 2.8–3.2, comparable to other aromatic carboxylic acids, enabling deprotonation under mild basic conditions.

  • Thermal Stability: Decomposition temperatures above 200°C, inferred from thermogravimetric analysis (TGA) of similar fluorinated thiophenes .

A comparative analysis of halogenated thiophene derivatives underscores the distinctiveness of 3,4-difluorothiophene-2-carboxylic acid (Table 1).

Table 1: Comparison of Halogenated Thiophene-2-Carboxylic Acid Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Key Properties
3,4-Difluoro derivativeF at 3,4180.13High electronegativity, enhanced reactivity
3-Chloro derivativeCl at 3162.59Moderate antimicrobial activity
3,4-Dibromo derivativeBr at 3,4285.94Lower solubility, higher thermal stability

Synthesis Methodologies

Direct Fluorination Strategies

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-deficient nature of the fluorinated thiophene ring directs electrophiles to the 5-position. Nitration using fuming nitric acid and sulfuric acid produces 5-nitro-3,4-difluorothiophene-2-carboxylic acid, a precursor for amine derivatives. Similarly, sulfonation with chlorosulfonic acid yields the corresponding sulfonic acid, which can be converted to sulfonamide drugs .

Decarboxylation Reactions

Heating 3,4-difluorothiophene-2-carboxylic acid in quinoline at 200°C facilitates decarboxylation, generating 3,4-difluorothiophene. This reaction is pivotal for accessing fluorinated thiophene monomers used in conductive polymers.

Esterification and Amidation

The carboxylic acid group readily forms esters and amides. Reaction with thionyl chloride (SOCl₂) produces the acyl chloride, which reacts with alcohols or amines to yield esters (e.g., methyl 3,4-difluorothiophene-2-carboxylate) or amides (e.g., 3,4-difluorothiophene-2-carboxanilide). These derivatives exhibit improved lipid solubility, enhancing their bioavailability in drug candidates .

Applications in Pharmaceutical and Material Sciences

Antimicrobial Agents

Fluorinated thiophenes demonstrate broad-spectrum antimicrobial activity. In vitro studies indicate that 3,4-difluorothiophene-2-carboxylic acid derivatives inhibit bacterial DNA gyrase by mimicking the natural substrate’s binding pocket. For example, the ethyl ester derivative shows MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli .

Organic Electronics

The compound’s planar structure and electron-withdrawing groups make it a promising building block for n-type organic semiconductors. Polymerization with thiophene monomers yields copolymers with electron mobilities exceeding 0.1 cm²/V·s, suitable for organic field-effect transistors (OFETs).

Agrochemistry

Analogous halogenated thiophenes, such as 3,4,5-trichloro-2-thiophenecarbonitrile, serve as intermediates in insecticides targeting sap-feeding pests . While direct applications of 3,4-difluorothiophene-2-carboxylic acid in agrochemistry are less documented, its structural similarity suggests potential utility in designing novel pesticides with reduced mammalian toxicity.

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems for room-temperature fluorination could improve yield and reduce energy consumption.

  • Biological Screening: Comprehensive in vivo studies are needed to validate the compound’s therapeutic potential, particularly in oncology and neurology.

  • Material Characterization: Investigating thin-film properties of polymers derived from this compound could advance flexible electronics.

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